Mechanistic Distinction: Irreversible Aromatase Inactivation vs. Reversible Competitive Inhibition
Exemestane is the only orally available irreversible aromatase inactivator (Type I) among third-generation aromatase inhibitors. In a direct comparative in vitro study using JEG-3 cells, exemestane was the sole agent to induce residual inhibition of aromatase activity after drug removal, while reversible inhibitors (letrozole and anastrozole) exhibited immediate recovery of enzyme activity [1]. This irreversible mechanism is the basis for the clinically observed non-cross-resistance between exemestane and non-steroidal aromatase inhibitors [2].
| Evidence Dimension | Residual aromatase inhibition after drug washout (in vitro) |
|---|---|
| Target Compound Data | Exemestane: Residual inhibition of aromatase activity persisted after drug removal; no increase in aromatase protein level. |
| Comparator Or Baseline | Letrozole: Inhibition disappeared immediately after removal; aromatase protein level increased. Anastrozole: Aromatase activity increased after preincubation; no change in protein level. |
| Quantified Difference | Exemestane induced sustained enzyme inactivation post-washout; reversible inhibitors did not. |
| Conditions | JEG-3 choriocarcinoma cells; incubation with each agent at 10× IC50 concentration; aromatase activity measured after drug removal. |
Why This Matters
Irreversible inactivation enables exemestane to maintain enzyme suppression despite fluctuating drug levels and may circumvent resistance mechanisms that compromise reversible NSAIs, providing a rational basis for sequential therapy selection.
- [1] Soudon J. Comparison of in vitro exemestane activity versus other antiaromatase agents. Clin Breast Cancer. 2000 Sep;1 Suppl 1:S68-73. doi: 10.3816/cbc.2000.s.013. View Source
- [2] Bahrami N, et al. The NEOLETEXE trial: a neoadjuvant cross-over study exploring the lack of cross resistance between aromatase inhibitors. Future Oncol. 2019 Nov;15(32):3675-3682. doi: 10.2217/fon-2019-0258. View Source
